molecular formula C8H7NO3 B1367177 2-Methyl-4-nitrobenzaldehyde CAS No. 72005-84-6

2-Methyl-4-nitrobenzaldehyde

Cat. No.: B1367177
CAS No.: 72005-84-6
M. Wt: 165.15 g/mol
InChI Key: ZYHLWYCYBVEMBK-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fourth position. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes.

Scientific Research Applications

2-Methyl-4-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 2-methylbenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the benzene ring.

Another method involves the oxidation of 2-methyl-4-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to convert the methyl group into an aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 2-Methyl-4-aminobenzaldehyde.

    Oxidation: 2-Methyl-4-nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzaldehyde: Similar structure but lacks the methyl group at the second position.

    2-Methylbenzaldehyde: Similar structure but lacks the nitro group at the fourth position.

    2-Methyl-5-nitrobenzaldehyde: Similar structure but the nitro group is at the fifth position instead of the fourth.

Uniqueness

2-Methyl-4-nitrobenzaldehyde is unique due to the presence of both the methyl and nitro groups at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and properties, making it valuable in various chemical synthesis processes and applications.

Properties

IUPAC Name

2-methyl-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHLWYCYBVEMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505824
Record name 2-Methyl-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72005-84-6
Record name 2-Methyl-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2Bromo-5-nitrotoluene (1.0 g, 4.54 mmol) and vinyltributyl tin (1.59 g, 4.99 mmol) were dissolved in toluene (25 mL) under argon. Palladium dibenzylidene acetone (4.15 g, 0.455 mmol) and triphenylphosphine (488 mg, 1.86 mmol) was added and the reaction refluxed overnight. The solvent was evaporated and the residue dissolved in 200 mL of methylene chloride and washed with 10% ammonium hydroxide, water, and brine. The organic layer was dried over magnesium sulfate, filtered and concentrated. The crude product was purified by flash column chromatography heptane-methylene chlolride 1:1) to yield 726 mg of 2-methyl-4-nitrostyrene. 2-methyl-4-nitrostyrene (700 mg, 4.5 mmol) was dissolved in methylene chloride (20 mL) and cooled to −78° C., and treated with ozone until a blue color remained, after 5 minutes the excess ozone was removed by passing a stream of oxygen through the solution. Dimethyl sulfide (1 mL) was added and the reaction mixture stirred at room temperature overnight. The solvent was evaporated and the residue purified by flash column chromatography to yield 580 mg of the 2-methyl-4-nitrobenzaldehyde. 2-Methyl-4-nitrobenzaldehyde (570 mg, 3.45 mmol) and potassium carbonate (476 mg, 3.45 mmol) were suspended in methanol. Tosylmethylisocyanide (674 mg, 3.45 mmol) was added and the reaction mixture refluxed for 3 h, cooled to room temperature and concentrated. The residue was dissolved in methylene chloride (200 mL) and the organic layer was washed with water and brine. The organic layer was dried over magnesium sulfate, filtered and concentrated to yield 710 mg (94%) of 5-(4-nitro-2-methylphenyl)oxazole. 5-(4-Nitro-2-methylphenyl)oxazole was dissolved in methanol (100 mL) and 10% palladium on carbon 200 mg was wetted with water and added. The reaction mixture was hydrogenated at 45 psi overnight. The catalyst was removed by filtration and 560 mg of 5-(4-amino-2-methylphenyl)oxazole was isolated in 92% purity by HPLC method A. Mass spectrum M+H+=175.1, 1H 400 MHz NMR (CDCl3): δ7.88 (s, 1H), 7.45 (m, 1H), 7.08 (s, 1H), 6.60 m(m, 2H), 2.38 (s, 3H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A flask was charged with (2-methyl-4-nitro-phenyl)-methanol (16.7 g, 0.100 mol) (334 mL), to manganese(IV) oxide (5 μm, 102.3 g, 1.00 mol), and CH2Cl2 (334 mL). The stirred mixture was heated at 40° C. for at least 2 h or until in-process HPLC analysis showed that conversion was greater than 95%. The cooled mixture was filtered through a celite cake (8 g) loaded onto a fritted funnel and the filter cake was rinsed with CH2Cl2 (340 mL). The filtrate and wash were concentrated under reduced pressure to dryness to afford the title compound as an amorphous solid (13.0 g, 78% yield).
Quantity
334 mL
Type
reactant
Reaction Step One
Quantity
102.3 g
Type
catalyst
Reaction Step One
Quantity
334 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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